N-(5-acetylfuran-2-yl)acetamide

Catalog No.
S13366648
CAS No.
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-acetylfuran-2-yl)acetamide

Product Name

N-(5-acetylfuran-2-yl)acetamide

IUPAC Name

N-(5-acetylfuran-2-yl)acetamide

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-5(10)7-3-4-8(12-7)9-6(2)11/h3-4H,1-2H3,(H,9,11)

InChI Key

UEHKUYKQPAYNNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)NC(=O)C

N-(5-acetylfuran-2-yl)acetamide is an organic compound characterized by the presence of both an acetyl group and a furan ring. Its chemical formula is C8_{8}H9_{9}N1_{1}O3_{3}. The structure consists of a furan ring substituted at the 5-position with an acetyl group and at the nitrogen atom with an acetamide group. This compound is part of a broader class of furan derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical for compounds containing both furan and amide functionalities. Key reactions include:

  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride, leading to the formation of hydroxyl derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions, forming larger molecular structures or heterocycles.

The biological activity of N-(5-acetylfuran-2-yl)acetamide has been investigated in various studies. It exhibits:

  • Antioxidant Properties: Compounds with furan moieties are often studied for their ability to scavenge free radicals.
  • Antimicrobial Activity: Some derivatives have shown potential as antimicrobial agents against various pathogens.
  • Cytotoxic Effects: Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further pharmacological evaluation.

The synthesis of N-(5-acetylfuran-2-yl)acetamide can be achieved through several methods:

  • Direct Acetylation: Furan derivatives can be acetylated using acetic anhydride or acetyl chloride in the presence of a base, leading to the formation of N-(5-acetylfuran-2-yl)acetamide.
  • From N-acetyl-D-glucosamine: This compound can also be synthesized via dehydration reactions involving N-acetyl-D-glucosamine, yielding a renewable amide product .
  • Using Ionic Liquids: Ionic liquids have been employed as solvents to enhance the yield and selectivity in the synthesis of related compounds, including N-(5-acetylfuran-2-yl)acetamide .

N-(5-acetylfuran-2-yl)acetamide has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be utilized in developing new agrochemicals.
  • Material Science: Compounds with furan rings are often explored for their utility in polymer chemistry and materials science.

Interaction studies involving N-(5-acetylfuran-2-yl)acetamide have focused on its binding affinity with biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its effects on cell viability and enzyme inhibition.

Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with N-(5-acetylfuran-2-yl)acetamide, including:

Compound NameStructure FeaturesUnique Aspects
3-Acetamido-5-acetylfuranContains both acetamido and acetyl groupsExhibits different biological activities
5-AcetylfuranLacks the amide functionalityPrimarily studied for its aromatic properties
N-(4-acetamidophenyl)-5-acetylfuranContains an additional phenolic ringPotentially stronger biological activity due to phenol
5-Acetylfuran-2-carboxamideContains a carboxamide groupEnhanced solubility and potential for drug formulation

These compounds illustrate variations in functional groups that can significantly influence their biological activities and applications. The unique combination of functionalities in N-(5-acetylfuran-2-yl)acetamide makes it particularly interesting for further research in medicinal chemistry.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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